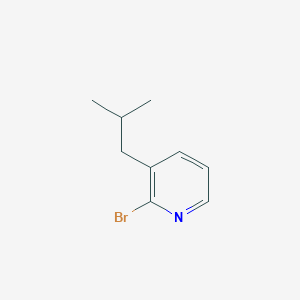![molecular formula C11H6ClN3O2 B13657794 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the imidazoquinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroaniline with glyoxal in the presence of ammonium acetate to form the imidazoquinoxaline core. The resulting intermediate is then chlorinated at the 4th position using thionyl chloride or phosphorus oxychloride. Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines, thiols, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Imidazoquinoxaline N-oxides.
Reduction: Imidazoquinoxaline amines.
Substitution: Imidazoquinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antifungal, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for synthesizing complex heterocyclic compounds.
Biological Studies: It is employed in studying the biological activity of imidazoquinoxaline derivatives on various cell lines.
Material Science: The compound is explored for its potential use in developing novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound disrupts hyphal differentiation, spore germination, and germ tube growth, leading to the inhibition of fungal growth . In anticancer research, it may act by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]quinoxaline: Lacks the chlorine and carboxylic acid groups.
4-Methylimidazo[1,2-a]quinoxaline: Contains a methyl group instead of a chlorine atom at the 4th position.
2-Phenylimidazo[1,2-a]quinoxaline: Contains a phenyl group at the 2nd position instead of a carboxylic acid group.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile scaffold in drug design and material science .
Eigenschaften
Molekularformel |
C11H6ClN3O2 |
|---|---|
Molekulargewicht |
247.64 g/mol |
IUPAC-Name |
4-chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-10-14-7(11(16)17)5-15(10)8-4-2-1-3-6(8)13-9/h1-5H,(H,16,17) |
InChI-Schlüssel |
ADHVTPHYUVGRJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C3=NC(=CN23)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


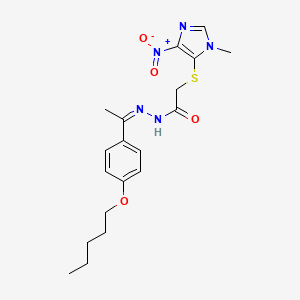
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
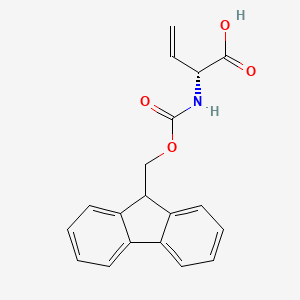






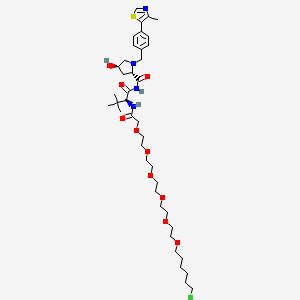
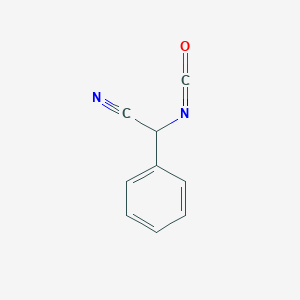
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
